molecular formula C25H22N2O2S B4100149 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B4100149
M. Wt: 414.5 g/mol
InChI Key: ATVMFVIQGSWNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with a 3,4-dihydroisoquinoline moiety and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 3,4-dihydroisoquinoline and phenylsulfanyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The 3,4-dihydroisoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, and acetonitrile are often used, depending on the specific reaction.

Major Products

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)aniline
  • 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)benzonitrile
  • 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-methylaniline

Uniqueness

Compared to these similar compounds, 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-phenylsulfanylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S/c28-24-16-22(26-15-14-18-8-4-5-9-19(18)17-26)25(29)27(24)21-12-6-7-13-23(21)30-20-10-2-1-3-11-20/h1-13,22H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVMFVIQGSWNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4SC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 3
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 4
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 5
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 6
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione

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